molecular formula C22H20N2O2S B242367 N-(2,6-dimethylphenyl)-4-oxo-1-phenyl-2-(2-thienyl)-2-azetidinecarboxamide

N-(2,6-dimethylphenyl)-4-oxo-1-phenyl-2-(2-thienyl)-2-azetidinecarboxamide

Cat. No.: B242367
M. Wt: 376.5 g/mol
InChI Key: QNHOKAYMSASUMN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-oxo-1-phenyl-2-(2-thienyl)-2-azetidinecarboxamide, also known as DMPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPO belongs to the class of azetidinecarboxamide compounds, which have been studied for their anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-oxo-1-phenyl-2-(2-thienyl)-2-azetidinecarboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound has also been studied for its anti-cancer properties, as it can induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, this compound has been shown to have anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) in vitro.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-oxo-1-phenyl-2-(2-thienyl)-2-azetidinecarboxamide involves its interaction with various cellular targets. This compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound can also activate the caspase-3 pathway, which leads to apoptosis in cancer cells. Furthermore, this compound can inhibit the replication of HIV and HCV by interacting with viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of various diseases. This compound can also induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, this compound can inhibit the replication of HIV and HCV by interacting with viral proteins.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-4-oxo-1-phenyl-2-(2-thienyl)-2-azetidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound can be used in various assays to study its anti-inflammatory, anti-cancer, and anti-viral properties. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. This compound may also have off-target effects that need to be considered when interpreting experimental results.

Future Directions

There are several future directions for further research on N-(2,6-dimethylphenyl)-4-oxo-1-phenyl-2-(2-thienyl)-2-azetidinecarboxamide. One direction is to study its toxicity and pharmacokinetics in vivo to determine its safety and efficacy as a therapeutic agent. Another direction is to investigate the molecular targets of this compound and its mechanism of action in more detail. This compound can also be modified to improve its potency and selectivity for specific targets. Finally, this compound can be tested in animal models of various diseases to evaluate its therapeutic potential in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties have been studied in vitro and in vivo. This compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of HIV and HCV. This compound has several advantages for lab experiments, but also has some limitations that need to be considered. Further research is needed to fully characterize the toxicity and pharmacokinetics of this compound and to investigate its molecular targets and mechanism of action in more detail.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-4-oxo-1-phenyl-2-(2-thienyl)-2-azetidinecarboxamide involves the reaction of 2,6-dimethylphenylhydrazine and 2-thiophenecarboxylic acid with 1-phenyl-2-(2-thienyl)ethanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is this compound, which can be purified using column chromatography. The chemical structure of this compound is shown in Figure 1.

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-oxo-1-phenyl-2-thiophen-2-ylazetidine-2-carboxamide

InChI

InChI=1S/C22H20N2O2S/c1-15-8-6-9-16(2)20(15)23-21(26)22(18-12-7-13-27-18)14-19(25)24(22)17-10-4-3-5-11-17/h3-13H,14H2,1-2H3,(H,23,26)

InChI Key

QNHOKAYMSASUMN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CC(=O)N2C3=CC=CC=C3)C4=CC=CS4

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CC(=O)N2C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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